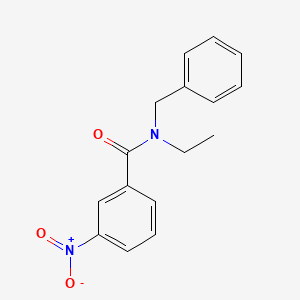

N-benzyl-N-ethyl-3-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-ethyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-2-17(12-13-7-4-3-5-8-13)16(19)14-9-6-10-15(11-14)18(20)21/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLGRXNVNFTMIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-benzyl-N-ethyl-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Synthesis Methodology

The synthesis of N-benzyl-N-ethyl-3-nitrobenzamide can be effectively achieved via a nucleophilic acyl substitution reaction, specifically an amidation reaction between 3-nitrobenzoyl chloride and N-benzylethylamine. This reaction, often carried out under Schotten-Baumann conditions, is a robust and widely used method for the formation of amide bonds.

Proposed Synthetic Scheme

The overall reaction is as follows:

Figure 1: Proposed synthesis of this compound.

The synthesis is a two-step process starting from 3-nitrobenzoic acid:

-

Formation of the Acid Chloride: 3-nitrobenzoic acid is converted to the more reactive 3-nitrobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is a common and effective method[1].

-

Amidation: The resulting 3-nitrobenzoyl chloride is then reacted with N-benzylethylamine in the presence of a base to yield the final product, this compound. The base, often an aqueous solution of sodium hydroxide or a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrogen chloride byproduct generated during the reaction[2][3].

Experimental Protocol

The following is a detailed, generalized experimental protocol for the synthesis of this compound.

Materials:

-

3-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N-benzylethylamine

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (Et₃N) or Pyridine

-

5% Aqueous Hydrochloric Acid (HCl)

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

Step 1: Synthesis of 3-Nitrobenzoyl Chloride[1]

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to absorb HCl and SO₂ fumes), add 3-nitrobenzoic acid (1 equivalent).

-

Carefully add an excess of thionyl chloride (e.g., 2-3 equivalents).

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (rotary evaporation). The crude 3-nitrobenzoyl chloride, a yellow solid or oil, is typically used in the next step without further purification[1].

Step 2: Synthesis of this compound[3]

-

Dissolve N-benzylethylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Dissolve the crude 3-nitrobenzoyl chloride (1 equivalent) in a minimal amount of anhydrous dichloromethane.

-

Add the 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization

The successful synthesis of this compound would be confirmed through various analytical techniques. Below are the predicted characterization data based on analogous compounds.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₆N₂O₃ |

| Molecular Weight | 284.31 g/mol |

| Appearance | Pale yellow solid |

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. These predictions are based on the known spectral data of similar molecules such as N-benzylbenzamide[4][5][6], 3-nitrobenzamide[7][8][9][10], and N-ethylbenzamide[11].

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Multiple signals in the range of δ 7.2-8.5 ppm. The protons on the 3-nitrophenyl ring are expected to be further downfield due to the electron-withdrawing nitro group. Benzyl CH₂: A singlet at approximately δ 4.6-4.8 ppm. Ethyl CH₂: A quartet at approximately δ 3.4-3.6 ppm. Ethyl CH₃: A triplet at approximately δ 1.1-1.3 ppm. |

| ¹³C NMR | Carbonyl Carbon: A signal around δ 165-170 ppm. Aromatic Carbons: Multiple signals between δ 120-150 ppm. The carbon bearing the nitro group will be significantly deshielded. Benzyl CH₂ Carbon: A signal around δ 50-55 ppm. Ethyl CH₂ Carbon: A signal around δ 40-45 ppm. Ethyl CH₃ Carbon: A signal around δ 12-15 ppm. |

| IR Spectroscopy | C=O (Amide): A strong absorption band around 1630-1680 cm⁻¹. N-O (Nitro group): Two characteristic strong absorption bands, one symmetric stretch around 1340-1360 cm⁻¹ and one asymmetric stretch around 1520-1540 cm⁻¹. C-N Stretch: An absorption band around 1200-1300 cm⁻¹. Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹. Aliphatic C-H Stretch: Absorption bands below 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): An expected peak at m/z = 284. Key Fragments: Fragmentation may lead to peaks corresponding to the 3-nitrobenzoyl cation (m/z = 150), the benzyl cation (m/z = 91), and the tropylium ion (m/z = 91). |

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

A flowchart of the synthesis process.

Logical Relationship of Reactants and Product

This diagram shows the relationship between the starting materials, intermediate, and the final product in the synthesis.

Reactant and product relationship diagram.

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of this compound. By leveraging established chemical principles and analogous data, researchers can confidently approach the preparation and identification of this compound. The detailed protocols and predicted data serve as a foundational resource for further investigation and application in drug development and medicinal chemistry.

References

- 1. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]

- 2. 4-(Methylamino)-3-nitrobenzoyl chloride | 82357-48-0 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. N-BENZYLBENZAMIDE(1485-70-7) 1H NMR spectrum [chemicalbook.com]

- 6. N-BENZYLBENZAMIDE(1485-70-7) IR Spectrum [m.chemicalbook.com]

- 7. 3-NITROBENZAMIDE(645-09-0) IR Spectrum [m.chemicalbook.com]

- 8. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. 3-NITROBENZAMIDE(645-09-0) 1H NMR [m.chemicalbook.com]

- 11. Benzamide, N-ethyl- [webbook.nist.gov]

Spectroscopic and Synthetic Profile of N-benzyl-N-ethyl-3-nitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound, N-benzyl-N-ethyl-3-nitrobenzamide. While direct experimental data for this specific molecule is not currently available in the surveyed literature, this guide furnishes predicted spectroscopic data based on closely related analogues and details a robust experimental protocol for its synthesis and characterization. This information is intended to serve as a valuable resource for researchers engaged in the synthesis and analysis of novel benzamide derivatives.

Spectroscopic Data of Analogue Compounds

To approximate the spectroscopic characteristics of this compound, data from structurally similar compounds are presented below. These analogues provide a basis for predicting the spectral features of the target molecule.

Table 1: 1H NMR Spectroscopic Data of Analogue Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm |

| N-benzylbenzamide | CDCl3 | 7.79 (d, J = 7.1 Hz, 2H), 7.48−7.51(t, J = 7.1. Hz, 1H), 7.41−7.44 (m, 2H), 7.32−7.36 (m, 4H), 7.26−7.31 (m, 1H), 6.44 (brs, 1H), 4.65 (d, J = 5.5. Hz, 2H) |

| 3-nitrobenzamide | DMSO-d6 | 8.65 (t, 1H), 8.40 (ddd, 1H), 8.25 (s, 1H), 7.75 (t, 1H), 7.70 (s, 1H) |

| N-benzyl-4-nitrobenzamide | Not Specified | 8.29 (d, 2H), 7.98 (d, 2H), 7.40-7.25 (m, 5H), 4.68 (d, 2H) |

Table 2: 13C NMR Spectroscopic Data of Analogue Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm |

| N-benzylbenzamide | CDCl3 | 167.5, 138.2, 134.5, 131.7, 128.9, 128.7, 128.1, 127.7,. 127.1, 44.2 |

| 3-nitrobenzamide | DMSO-d6 | 165.8, 147.9, 135.9, 133.5, 130.2, 126.3, 122.0 |

Table 3: IR Spectroscopic Data of Analogue Compounds

| Compound | Technique | Key Absorption Bands (cm-1) |

| N-benzylbenzamide | Not Specified | 3298 (N-H), 3064, 3032 (C-H, aromatic), 1641 (C=O, amide I), 1541 (N-H bend, amide II) |

| 3-nitrobenzamide | KBr disc | 3370, 3180 (N-H), 1670 (C=O), 1530 (NO2, asymmetric), 1350 (NO2, symmetric) |

Table 4: Mass Spectrometry Data of Analogue Compounds

| Compound | Ionization Method | [M+H]+ (m/z) | Key Fragments (m/z) |

| N-benzylbenzamide | ESI | 212.1 | 105 (C6H5CO)+, 91 (C7H7)+ |

| 3-nitrobenzamide | GC-MS | 167.0 | 150, 121, 104, 92, 76 |

Experimental Protocols

As no direct synthesis for this compound has been reported, a detailed protocol based on the well-established Schotten-Baumann reaction is provided below. This method involves the acylation of a secondary amine with an acyl chloride and is a standard procedure for the preparation of N,N-disubstituted amides. A patent for a similar compound, N-methyl-4-(methylamino)-3-nitrobenzamide, utilizes a comparable two-step process involving the formation of an acyl chloride followed by amidation.

Synthesis of this compound

This procedure is divided into two main stages: the synthesis of 3-nitrobenzoyl chloride and the subsequent reaction with N-ethylbenzylamine.

Part 1: Synthesis of 3-nitrobenzoyl chloride

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzoic acid (1 equivalent).

-

Addition of Thionyl Chloride: Add thionyl chloride (SOCl2, 2-3 equivalents) to the flask.

-

Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).

-

Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-nitrobenzoyl chloride can be used in the next step without further purification.

Part 2: Synthesis of this compound

-

Reaction Setup: In a separate flask, dissolve N-ethylbenzylamine (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Acyl Chloride: Cool the amine solution in an ice bath. Add the crude 3-nitrobenzoyl chloride (1 equivalent) dropwise to the cooled solution with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Washing: Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product using standard spectroscopic techniques (NMR, IR, MS) and compare the obtained data with the expected values based on the analogue data provided.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the general process of spectroscopic analysis for a novel compound like this compound.

Caption: Synthetic workflow for this compound.

Caption: General workflow for spectroscopic analysis of a synthesized compound.

Solubility Profile of N-benzyl-N-ethyl-3-nitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a compound is a critical physicochemical property that significantly influences its bioavailability, formulation, and efficacy in drug discovery and development. This technical guide provides a comprehensive overview of the predicted solubility of N-benzyl-N-ethyl-3-nitrobenzamide, a substituted aromatic amide. In the absence of specific experimental data in publicly accessible literature, this document outlines a theoretical solubility profile based on the molecule's structural characteristics and established chemical principles. Furthermore, it presents a detailed experimental protocol for the accurate determination of its thermodynamic solubility using the industry-standard saturation shake-flask method. This guide is intended to serve as a foundational resource for researchers working with this compound or structurally related molecules.

Introduction and Theoretical Solubility Profile

This compound is a tertiary amide with a molecular structure incorporating several key functional groups that dictate its solubility behavior. Understanding these influences is paramount for designing appropriate solvent systems for synthesis, purification, formulation, and biological screening.

The molecule's structure consists of:

-

A tertiary amide group : This group can act as a hydrogen bond acceptor via its carbonyl oxygen and nitrogen lone pair, but it lacks a proton on the nitrogen to act as a hydrogen bond donor. This inability to donate hydrogen bonds typically reduces solubility in protic solvents like water compared to primary or secondary amides.[1][2]

-

An aromatic nitro group (-NO₂) at the meta position : The nitro group is highly polar and a strong electron-withdrawing group. While its polarity can enhance interactions with polar solvents, it also contributes to strong crystal lattice energy, which can decrease solubility. Aromatic nitro compounds are generally sparingly soluble in water but readily dissolve in many organic solvents.[3][4]

-

A benzyl group and an ethyl group attached to the amide nitrogen: These alkyl and aryl groups are non-polar and hydrophobic. Their presence significantly increases the lipophilic character of the molecule, further reducing its affinity for aqueous media.[1]

Based on the principle of "like dissolves like," a qualitative prediction of solubility in various solvent classes can be established.

Predicted Solubility Data

The following table summarizes the predicted solubility of this compound in common laboratory solvents, based on its structural analysis. These are predictive assessments and should be confirmed by experimental measurement.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | The large hydrophobic surface area of the benzyl and phenyl rings, combined with the lack of an N-H hydrogen bond donor, outweighs the polarity of the amide and nitro groups.[1][2] |

| Methanol / Ethanol | Polar Protic | Low to Moderate | Alcohols can engage in hydrogen bonding with the amide's oxygen and have alkyl portions that can solvate the non-polar parts of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for polar and aromatic compounds, including nitroarenes.[3] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of effectively solvating the polar functional groups and the aromatic rings of the molecule. |

| Acetonitrile | Polar Aprotic | Moderate | Acetonitrile is polar but generally a weaker solvent for complex organic solids than DMSO or DMF. Moderate solubility is expected. |

| Acetone | Polar Aprotic | Moderate | Acetone's polarity and ability to accept hydrogen bonds suggest it will be a reasonably good solvent for this compound. |

| Dichloromethane (DCM) | Moderately Polar | Moderate to High | DCM is effective at dissolving a wide range of organic compounds and should be a suitable solvent. |

| Toluene | Non-Polar (Aromatic) | Low to Moderate | The aromatic character of toluene allows for favorable π-π stacking interactions with the molecule's benzene rings, but its low polarity may limit its ability to disrupt the crystal lattice formed by the polar groups. |

| Hexane / Heptane | Non-Polar (Aliphatic) | Insoluble | The high polarity of the amide and nitro functional groups prevents dissolution in highly non-polar aliphatic solvents.[3] |

Experimental Protocol: Determination of Thermodynamic Solubility

This section provides a detailed methodology for determining the equilibrium (thermodynamic) solubility of this compound using the saturation shake-flask method. This method is considered the gold standard for its reliability and accuracy.[5]

3.1. Objective To quantitatively determine the solubility of this compound in a selected solvent at a constant temperature (e.g., 25 °C or 37 °C).

3.2. Principle An excess of the solid compound is added to a known volume of the solvent to create a slurry. The mixture is agitated for an extended period to ensure that a thermodynamic equilibrium is reached between the undissolved solid and the dissolved solute, forming a saturated solution. The concentration of the solute in the clear, saturated supernatant is then determined analytically.[6][7]

3.3. Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg sensitivity)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator placed in a temperature-controlled incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.4. Procedure

Step 1: Preparation of Standard Solutions for Calibration

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a solvent in which it is highly soluble) to prepare a concentrated stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution with the same solvent to create a series of at least five standard solutions of known concentrations.

-

Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve of response (e.g., peak area) versus concentration.

Step 2: Sample Preparation and Equilibration

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium (e.g., 5-10 mg).

-

Record the exact mass of the compound added.

-

Add a precise volume of the test solvent (e.g., 2 mL) to the vial.

-

Securely cap the vial and place it on the orbital shaker within the temperature-controlled incubator (e.g., 25 °C).

-

Agitate the vials at a constant speed (e.g., 200 rpm) for at least 24 hours to allow the system to reach equilibrium.[7] To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility results should be consistent.[8]

Step 3: Phase Separation

-

After the equilibration period, remove the vials from the shaker and let them stand undisturbed at the test temperature for at least one hour to allow larger particles to settle.

-

To completely separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[9]

-

Alternatively, or in addition, carefully draw the supernatant using a syringe and pass it through a chemically compatible 0.22 µm syringe filter into a clean vial. This step is crucial to prevent any solid particles from entering the analytical sample.[6]

Step 4: Analysis and Quantification

-

Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the standards (e.g., HPLC-UV).

-

Record the analytical response (e.g., peak area).

Step 5: Calculation

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution (i.e., the solubility) using the following formula:

Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor

Where the Dilution Factor = (Final volume of diluted sample) / (Initial volume of supernatant)

3.5. Data Reporting Report the solubility in standard units such as mg/mL or mol/L, and always specify the solvent and the temperature at which the measurement was performed.

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. lkouniv.ac.in [lkouniv.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide on the Potential Mechanism of Action of N-benzyl-N-ethyl-3-nitrobenzamide

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific mechanism of action, quantitative biological data, or experimental protocols for N-benzyl-N-ethyl-3-nitrobenzamide. This document provides an overview of the known biological activities and mechanisms of the broader class of nitrobenzamide and N-substituted benzamide derivatives to offer potential insights into the compound of interest.

Introduction

This compound belongs to the chemical class of N-substituted benzamides, which are characterized by a benzoyl group linked to a nitrogen atom that is further substituted. The presence of a nitro group on the benzene ring and benzyl and ethyl groups on the amide nitrogen defines its specific structure. While this particular molecule is not well-documented in research literature, its structural motifs are present in various biologically active compounds. This guide synthesizes findings from related nitrobenzamide derivatives to hypothesize potential mechanisms of action and biological effects.

Nitro compounds, in general, are known for a wide spectrum of biological activities, including antimicrobial, antineoplastic, and anti-inflammatory effects. The nitro group can be crucial for the molecule's electronic properties and its interactions with biological targets.[1][2] N-substituted benzamides have also been explored for a range of pharmacological applications, from central nervous system disorders to cancer therapy.[3][4][5]

Potential Mechanisms of Action and Biological Activities of Nitrobenzamide Derivatives

Based on studies of structurally related compounds, this compound could potentially exhibit one or more of the following biological activities.

Several studies have demonstrated the potent anti-tumor activities of novel 4-substituted-3-nitrobenzamide derivatives against various cancer cell lines.[6][7] The proposed mechanisms for related N-substituted benzamides often involve the inhibition of key enzymes in cancer progression, such as histone deacetylases (HDACs).[4][8]

-

Hypothetical Signaling Pathway for Anti-Tumor Activity

Caption: Hypothetical inhibition of HDAC by a nitrobenzamide derivative.

Nitro-containing compounds have a long history as antimicrobial agents.[1] Their mechanism often involves the reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamino derivatives, which can induce oxidative stress and damage cellular macromolecules. Some N-alkyl nitrobenzamides have shown promising antitubercular activities, potentially by inhibiting essential enzymes like decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) involved in cell wall synthesis.[9]

-

Hypothetical Experimental Workflow for Antimicrobial Screening

Caption: Generalized workflow for determining the MIC of a test compound.

Certain nitrobenzamide derivatives have been evaluated for their anti-inflammatory properties. The mechanism can involve the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages by suppressing the expression of inducible nitric oxide synthase (iNOS).[10] They may also downregulate the expression of other inflammatory mediators like cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[10]

Substituted benzamides are a well-known class of drugs that act on the CNS, particularly as modulators of dopaminergic neurons.[11] Compounds like amisulpride are selective for D2 and D3 dopamine receptors. Depending on the dose, they can either enhance dopaminergic transmission by blocking presynaptic autoreceptors or inhibit it by blocking postsynaptic receptors.[11] While the specific this compound has not been studied in this context, its core benzamide structure suggests that CNS activity could be a possibility.

Quantitative Data for Related Nitrobenzamide Derivatives

The following table summarizes quantitative data from studies on various nitrobenzamide derivatives, demonstrating their biological activities.

| Compound Class | Activity | Assay | Cell Line/Target | Measurement | Value (µM) | Reference |

| 4-Substituted-3-nitrobenzamides | Anti-tumor | SRB Assay | HCT-116 | GI₅₀ | 1.904 - 2.111 | [6],[7] |

| 4-Substituted-3-nitrobenzamides | Anti-tumor | SRB Assay | MDA-MB-435 | GI₅₀ | 1.008 - 3.586 | [6] |

| 4-Substituted-3-nitrobenzamides | Anti-tumor | SRB Assay | HL-60 | GI₅₀ | 1.993 - 3.778 | [6] |

| Nitro-substituted benzamides | Anti-inflammatory | NO Inhibition | RAW 264.7 | IC₅₀ | 3.7 - 5.3 | [10] |

SRB: Sulforhodamine B; GI₅₀: 50% Growth Inhibition; IC₅₀: 50% Inhibitory Concentration; NO: Nitric Oxide.

Experimental Protocols for Key Assays

Below are generalized methodologies for assays commonly used to evaluate the biological activities of nitrobenzamide derivatives.

This assay is used to measure drug-induced cytotoxicity and cell proliferation.

-

Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., a nitrobenzamide derivative) and incubated for a specified period (e.g., 48-72 hours).

-

Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

-

Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with a 10 mM Tris base solution.

-

Measurement: The absorbance is read on a plate reader at a wavelength of approximately 515 nm. The GI₅₀ value is calculated from the dose-response curve.

This assay measures the ability of a compound to inhibit the production of NO in macrophages stimulated with an inflammatory agent like LPS.

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

-

Compound Pre-treatment: Cells are pre-treated with different concentrations of the test compound for 1-2 hours.

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production, and incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.

-

Quantification: The absorbance is measured at approximately 540 nm. The IC₅₀ value is determined by comparing the nitrite concentrations in treated versus untreated (but stimulated) cells.

Conclusion

While direct experimental data on this compound is currently unavailable, the existing literature on the broader class of nitrobenzamide derivatives provides a valuable framework for predicting its potential biological activities. Based on its structural features, it is plausible that this compound could exhibit anti-tumor, antimicrobial, or anti-inflammatory properties. The hypothetical mechanisms outlined in this guide, such as the inhibition of HDACs or the modulation of inflammatory pathways, offer starting points for future investigation. Empirical testing through established protocols, such as the SRB and NO inhibition assays, is necessary to elucidate the specific mechanism of action and therapeutic potential of this compound.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Properties of N-substituted Benzamides as Radio- and ... - Jianyi Hua - Google Books [books.google.com]

- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. research.uniupo.it [research.uniupo.it]

A Technical Guide to the Potential Biological Activity of N-benzyl-N-ethyl-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of the novel chemical entity, N-benzyl-N-ethyl-3-nitrobenzamide. Due to the absence of direct empirical data on this specific molecule, this document synthesizes information from structurally analogous compounds and the known pharmacological effects of its core chemical motifs: the 3-nitrobenzamide scaffold and N-alkyl substitutions. The primary predicted mechanism of action is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways. This guide outlines potential therapeutic applications, detailed experimental protocols for validation, and visual workflows to guide future research.

Introduction

This compound is a synthetic molecule belonging to the substituted benzamide class of compounds. While this specific molecule is not extensively studied, its structural components suggest a strong potential for biological activity. The nitrobenzamide core is a well-established pharmacophore present in numerous compounds with diverse biological effects, including antimicrobial and anti-inflammatory properties.[1][2] Notably, the related compound, 3-aminobenzamide (the reduced form of 3-nitrobenzamide), is a known inhibitor of the Poly(ADP-ribose) polymerase (PARP) enzyme family.[3] PARP inhibitors have garnered significant attention in oncology, particularly for the treatment of cancers with deficiencies in DNA repair mechanisms.[4][5]

The N-benzyl and N-ethyl substitutions on the amide nitrogen are predicted to modulate the compound's physicochemical properties, such as lipophilicity and steric hindrance, which can significantly influence its potency, selectivity, and pharmacokinetic profile.

Predicted Biological Activity and Mechanism of Action

Based on its structural similarity to known PARP inhibitors, the primary hypothesized biological activity of this compound is the inhibition of PARP enzymes .

PARP Inhibition

PARP enzymes are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Upon detecting a DNA break, PARP catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair enzymes.[4]

Inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes (e.g., BRCA1/2), the repair of these DSBs is compromised, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.

The proposed mechanism of action for this compound involves competitive binding to the NAD+ binding site of the PARP catalytic domain, thereby preventing the synthesis of PAR and disrupting the DNA repair process.

Other Potential Activities

-

Anti-inflammatory Activity: Some nitrobenzamide derivatives have shown anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and suppressing the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[2]

-

Antimicrobial Activity: Nitroaromatic compounds are known for their broad-spectrum antimicrobial effects, which are often mediated by the generation of reactive nitrogen species that can damage microbial DNA and proteins.[6][7][8]

-

Antitubercular Activity: N-alkyl nitrobenzamides have been investigated as potential inhibitors of essential enzymes in Mycobacterium tuberculosis, such as decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1).[1]

Quantitative Data from Analogous Compounds

No quantitative data for this compound is currently available. The following table summarizes the inhibitory concentrations (IC50) of related nitrobenzamide and benzamide compounds against various biological targets to provide a comparative context for future studies.

| Compound Class | Specific Compound | Target | IC50 Value | Reference |

| Nitrobenzamides | Compound 5 (a dinitrobenzamide derivative) | Nitric Oxide Production (LPS-induced) | 3.7 µM | [2] |

| Compound 6 (a trinitrobenzamide derivative) | Nitric Oxide Production (LPS-induced) | 5.3 µM | [2] | |

| Benzamide PARP Inhibitors | PF-01367338 | PARP Enzyme Activity | 5 nM | [9] |

| Iniparib (activated form) | PARP Activity in cell lysates | 200 nM | [9] | |

| Antitubercular Nitrobenzamides | 3,5-dinitrobenzamide derivatives | M. tuberculosis | MIC of 16 ng/mL | [1] |

Experimental Protocols

To validate the predicted biological activity of this compound, a systematic series of in vitro and cell-based assays are recommended.

General Experimental Workflow

The following diagram outlines a logical workflow for the initial screening and characterization of this compound.

In Vitro PARP1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of PARP1.

Principle: This is a colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone proteins (H1)

-

Biotinylated NAD+

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2 M H2SO4)

-

96-well plates (high-binding)

Procedure:

-

Coat a 96-well plate with histone H1 and incubate overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Prepare serial dilutions of this compound in the assay buffer.

-

In each well, add the PARP1 enzyme, activated DNA, and the test compound at various concentrations.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate to remove unincorporated reagents.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes.

-

Wash the plate again.

-

Add TMB substrate and incubate until a blue color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value.

Cellular Cytotoxicity Assay in BRCA-proficient and -deficient Cell Lines

Objective: To assess the selective cytotoxicity of the compound in cancer cells with and without a functional homologous recombination pathway.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

-

BRCA-proficient cell line (e.g., MCF-7)

-

BRCA-deficient cell line (e.g., MDA-MB-436)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed both cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each cell line.

Conclusion

This compound is a promising candidate for investigation as a novel therapeutic agent. Its structural features strongly suggest a potential for PARP inhibition, a clinically validated mechanism in oncology. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of its biological activity, starting from in vitro enzyme assays to cell-based cytotoxicity and mechanism-of-action studies. Successful validation of its predicted activity could pave the way for its development as a targeted therapy for cancers with DNA repair deficiencies. Further research into its anti-inflammatory and antimicrobial properties may also reveal additional therapeutic opportunities.

References

- 1. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. All PARP inhibitors are not equal: An in vitro mechanistic comparison of PF-01367338 to iniparib. - ASCO [asco.org]

A Technical Review of N-Benzyl-N-substituted-nitrobenzamides and Their Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

This technical guide provides a comprehensive literature review of N-benzyl-N-ethyl-3-nitrobenzamide and its structurally related analogs. The focus is on the synthesis, biological activities, and structure-activity relationships (SAR) of this class of compounds. Due to the limited specific research on this compound, this review extends to close analogs to provide a broader understanding of the chemical space and potential applications for researchers, scientists, and drug development professionals.

Synthesis of N-Benzyl-N-substituted-benzamides

The synthesis of N-substituted benzamides, including N-benzyl-N-substituted-nitrobenzamides, typically involves the acylation of a corresponding secondary amine with a substituted benzoyl chloride. A general synthetic approach is outlined below.

General Synthetic Protocol

A common method for the synthesis of these analogs is the Schotten-Baumann reaction, which involves the reaction of a substituted benzoyl chloride with an N-substituted benzylamine in the presence of a base.

Experimental Protocol: Synthesis of N-benzyl-N-arylcyanamides

A described method for a related class of compounds, N-benzyl-N-arylcyanamides, involves the N-benzylation of arylcyanamides with benzyl bromide under ultrasound irradiation at room temperature, which has been reported to provide excellent yields.[1] For the synthesis of N-benzyl-N-substituted-benzamides, a more traditional approach is the coupling of a substituted benzoic acid with an amine.

Experimental Protocol: Carbodiimide-mediated Amide Coupling

A frequently employed method for synthesizing N-phenylbenzamide analogs involves a carbodiimide-mediated amide-coupling reaction.[2]

-

Materials: Substituted benzoic acid, substituted aniline (or in this context, N-substituted benzylamine), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a suitable solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

-

Procedure:

-

The substituted benzoic acid (1 equivalent) is dissolved in the chosen solvent.

-

EDCI (1.1 to 1.5 equivalents) is added to the solution to activate the carboxylic acid.

-

The N-substituted benzylamine (1 equivalent) is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, usually by column chromatography or recrystallization.

-

This general protocol can be adapted for the synthesis of this compound by using 3-nitrobenzoic acid and N-ethylbenzylamine as starting materials.

Biological Activity and Structure-Activity Relationships (SAR)

While specific biological data for this compound is scarce in the public domain, the biological activities of related benzamide analogs have been explored, particularly as antiproliferative, antischistosomal, and TRPV1 antagonists.

Antiproliferative Activity

Quinoxaline derivatives containing a benzamide moiety have been investigated as antiproliferative agents. For instance, novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been synthesized and tested against various cancer cell lines, with some compounds exhibiting activity comparable to doxorubicin.[3] The mechanism of action for some of these compounds is suggested to be the inhibition of HDAC6.[3]

Antischistosomal Activity

N-phenylbenzamide analogs have shown in vitro and in vivo antischistosomal properties.[2] Structure-activity relationship studies on these compounds have indicated that electron-withdrawing substituents on the benzamide ring are beneficial for potency.[2] Specifically, analogs with nitro groups have demonstrated significant activity. For instance, di-para substituted analogs with a nitro group were found to be active, and moving the nitro substituent on the anilide portion to the meta position enhanced potency.[2]

TRPV1 Antagonism

A series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides with a substituted benzyl C-region have been investigated as potent TRPV1 antagonists.[4][5] These compounds have shown promise as analgesics in neuropathic pain models without the side effect of hyperthermia.[5]

Quantitative Data on Analogs

The following table summarizes available quantitative data for some analogs of this compound. Due to the limited data on the exact target molecule, this table includes data on related structures to provide a basis for comparison and to illustrate the effects of structural modifications.

| Compound/Analog | Activity | Assay | IC50/EC50/Ki | Reference |

| Antischistosomal N-phenylbenzamide Analogs | ||||

| Di-para substituted analog with p-NO2 | Antischistosomal | Adult S. mansoni worm assay | Active | [2] |

| Di-para substituted analog with m-NO2 | Antischistosomal | Adult S. mansoni worm assay | Enhanced Potency | [2] |

| TRPV1 Antagonist Analogs | ||||

| 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide analog 43 | hTRPV1 Antagonism | Capsaicin-induced activity | Ki(CAP) = 0.3 nM | [5] |

| 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide analog 44S | hTRPV1 Antagonism | Capsaicin-induced activity | Ki(CAP) = 0.3 nM | [5] |

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the synthesis and potential mechanism of action, the following diagrams are provided in DOT language.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of N-benzyl-N-substituted-benzamide analogs.

Caption: General workflow for the synthesis and purification of N-benzyl-N-substituted-benzamide analogs.

Hypothetical Signaling Pathway Inhibition

Based on the activity of related compounds, a hypothetical mechanism of action could involve the inhibition of a specific signaling pathway. The following diagram illustrates a simplified, hypothetical pathway where a benzamide analog inhibits a kinase, leading to a downstream effect.

Caption: Hypothetical signaling pathway showing inhibition of a target kinase by a benzamide analog.

Conclusion

This technical guide has provided a review of the available literature on this compound and its analogs. While specific data on the title compound is limited, the broader class of N-benzyl-N-substituted-benzamides demonstrates a range of biological activities, including antiproliferative and antischistosomal effects, as well as TRPV1 antagonism. The synthetic routes are well-established, typically involving amide coupling reactions. The structure-activity relationships, particularly the influence of electron-withdrawing groups like the nitro moiety, suggest a promising area for further investigation and drug development. Future research focusing on the systematic evaluation of analogs of this compound could lead to the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study [mdpi.com]

- 4. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

"discovery and history of N-benzyl-N-ethyl-3-nitrobenzamide"

An In-depth Technical Guide on the Synthesis and Potential Evaluation of N-benzyl-N-ethyl-3-nitrobenzamide

Disclaimer: this compound is not a widely studied compound in publicly available scientific literature. As such, a detailed history of its discovery and extensive biological data are not available. This guide, therefore, provides a prospective framework for its synthesis, characterization, and potential evaluation based on established principles of medicinal chemistry and drug discovery. The experimental data presented herein is illustrative and should be considered hypothetical.

Introduction

This compound is a small molecule belonging to the benzamide class of compounds. The presence of the nitro group, a strong electron-withdrawing group, on the benzoyl ring, along with the N,N-disubstituted amide functionality, suggests its potential as a scaffold in medicinal chemistry. Nitroaromatic compounds have been explored for a variety of biological activities, although they can also present toxicological challenges. This document outlines a potential synthetic route and a hypothetical workflow for the biological evaluation of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through a standard amidation reaction.

Proposed Synthetic Route

The most direct approach involves the coupling of 3-nitrobenzoyl chloride with N-benzylethylamine.

-

Step 1: Preparation of 3-nitrobenzoyl chloride. 3-nitrobenzoic acid can be converted to the corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Step 2: Amide bond formation. The freshly prepared 3-nitrobenzoyl chloride is then reacted with N-benzylethylamine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl byproduct.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N-benzylethylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Synthesis of 3-nitrobenzoyl chloride: To a solution of 3-nitrobenzoic acid (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF). Allow the reaction to warm to room temperature and then reflux for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 3-nitrobenzoyl chloride, which can be used in the next step without further purification.

-

Synthesis of this compound: Dissolve N-benzylethylamine (1.1 eq) and triethylamine (1.5 eq) in dry DCM. Cool the solution to 0 °C. Add a solution of the crude 3-nitrobenzoyl chloride (1.0 eq) in dry DCM dropwise. Allow the reaction to stir at room temperature overnight.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization

The structure and purity of the final compound would be confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Hypothetical Biological Evaluation

Given the lack of specific data, we propose a general workflow for assessing the biological activity of this compound. This workflow is illustrative of a standard early-stage drug discovery process.

Caption: Hypothetical workflow for the evaluation of a novel compound.

Illustrative Quantitative Data

The following tables represent the type of data that would be generated during the biological evaluation of this compound. This data is purely illustrative.

Table 1: Hypothetical Kinase Inhibition Profile

| Kinase Target | IC₅₀ (nM) |

| Kinase A | 50 |

| Kinase B | 250 |

| Kinase C | > 10,000 |

| Kinase D | 800 |

Table 2: Hypothetical In Vitro ADME Properties

| Parameter | Value |

| Microsomal Stability (t½, min) | 35 |

| Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) | 5.2 |

| Plasma Protein Binding (%) | 95 |

| Aqueous Solubility (µM) | 12 |

Plausible Signaling Pathway Involvement

Many small molecule inhibitors target protein kinases involved in cell signaling pathways that are dysregulated in diseases like cancer. A hypothetical target for a novel benzamide could be a kinase within a critical oncogenic pathway, such as the MAPK/ERK pathway.

Caption: Illustrative inhibition of the MAPK/ERK signaling pathway.

Conclusion

While this compound is not a well-documented compound, this guide provides a comprehensive framework for its synthesis and potential evaluation. The outlined protocols and workflows are based on standard practices in medicinal chemistry and drug discovery and can serve as a foundation for researchers interested in exploring this and other novel chemical entities. Further investigation would be required to determine if this compound possesses any significant biological activity.

N-benzyl-N-ethyl-3-nitrobenzamide: A Technical Guide for Research Professionals

Disclaimer: Information regarding the specific research chemical N-benzyl-N-ethyl-3-nitrobenzamide is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available data for this compound and closely related analogs. The experimental protocols and potential biological activities described herein are largely extrapolated from research on structurally similar compounds and should be considered as a theoretical framework for investigation.

Introduction

This compound is a substituted benzamide derivative. The benzamide functional group is a common scaffold in medicinal chemistry, and the presence of a nitro group suggests potential for various chemical and biological activities. This document aims to provide a technical overview of its known properties, a proposed synthetic route, and a discussion of its potential as a research chemical, drawing parallels with related compounds.

Physicochemical Properties

Quantitative data for this compound is not widely published. The following table summarizes computed and available data for this compound and its close structural relatives.

| Property | This compound (Predicted) | N-benzyl-3-nitrobenzamide[1] | N-benzyl-N-methyl-3-nitrobenzamide[2] |

| Molecular Formula | C₁₆H₁₆N₂O₃ | C₁₄H₁₂N₂O₃[1] | C₁₅H₁₄N₂O₃ |

| Molecular Weight | 284.31 g/mol | 256.26 g/mol | 270.28 g/mol |

| CAS Number | Not available | 7595-68-8 | 195140-22-8[2] |

| Boiling Point | Not available | Not available | 461.4±38.0 °C (Predicted)[2] |

| Density | Not available | Not available | 1.243±0.06 g/cm³ (Predicted)[2] |

| pKa | Not available | Not available | -2.29±0.70 (Predicted)[2] |

| XLogP | Not available | 2.1[1] | Not available |

Proposed Synthesis

A plausible synthetic route for this compound involves the acylation of N-ethylbenzylamine with 3-nitrobenzoyl chloride. This is a standard method for amide bond formation.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Nitrobenzoyl chloride

-

N-Ethylbenzylamine

-

Triethylamine (or another non-nucleophilic base)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Dissolve N-ethylbenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve 3-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.

-

Add the 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Potential Research Applications and Biological Significance

While no specific biological activity has been reported for this compound, the structural motifs present in the molecule suggest several avenues for investigation.

-

Enzyme Inhibition: Benzamide derivatives are known to inhibit various enzymes. For instance, poly(ADP-ribose) polymerase (PARP) inhibitors often contain a benzamide core. The nitro group can also be involved in interactions with enzyme active sites.

-

Antimicrobial Activity: Nitroaromatic compounds are a class of antimicrobial agents. The nitro group can be reduced by microbial nitroreductases to form cytotoxic radical species.

-

Kinase Inhibition: Substituted benzamides have been explored as kinase inhibitors in cancer research. The specific substitution pattern on the aromatic rings would determine the target kinases.

-

Central Nervous System (CNS) Activity: The benzamide scaffold is present in several CNS-active drugs, including antipsychotics and antiemetics.

Hypothetical Signaling Pathway Involvement

Given the prevalence of benzamides as PARP inhibitors, a hypothetical involvement of this compound in the DNA damage response pathway can be postulated. PARP enzymes are crucial for repairing single-strand DNA breaks. Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality.

Hypothetical PARP Inhibition Pathway

Caption: Hypothetical mechanism of action via PARP inhibition.

Conclusion and Future Directions

This compound is a research chemical with limited characterization in the scientific literature. Its structural features suggest potential for biological activity, particularly in areas such as enzyme inhibition and antimicrobial research. The proposed synthesis provides a straightforward route to obtain this compound for further investigation.

Future research should focus on:

-

Chemical Characterization: Full analytical characterization, including NMR, mass spectrometry, and X-ray crystallography.

-

In Vitro Screening: Screening against a panel of enzymes (e.g., PARPs, kinases) and microbial strains to identify potential biological targets.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

References

Methodological & Application

Application Notes: Synthesis of N-benzyl-N-ethyl-3-nitrobenzamide

**Abstract

This document provides a detailed experimental protocol for the synthesis of N-benzyl-N-ethyl-3-nitrobenzamide. The method is based on the Schotten-Baumann reaction, a reliable and widely used procedure for amide bond formation. The synthesis involves the acylation of the secondary amine, N-benzylethylamine, with 3-nitrobenzoyl chloride in an aprotic solvent using a tertiary amine base to neutralize the hydrochloric acid byproduct. This protocol is intended for use by trained chemists in a controlled laboratory setting.

Introduction

This compound is a disubstituted amide derivative. The synthesis of amides is a fundamental transformation in organic and medicinal chemistry, as the amide bond is a core structural feature in countless pharmaceuticals, polymers, and biological molecules.[1] The most common and efficient methods for amide synthesis involve the reaction of a primary or secondary amine with an activated carboxylic acid derivative, such as an acyl chloride.[2]

This protocol employs the reaction between 3-nitrobenzoyl chloride and N-benzylethylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[1][3] The subsequent collapse of the tetrahedral intermediate and expulsion of a chloride ion yields the desired amide. A base, such as triethylamine, is added to act as an acid scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.[2]

Materials and Methods

2.1 Reagents and Materials

All reagents should be of analytical grade or higher and used without further purification unless otherwise noted.

| Reagent/Material | Chemical Formula | Molecular Wt. ( g/mol ) | Molarity/Conc. | Supplier | Cat. No. |

| 3-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | - | Sigma-Aldrich | 114668 |

| N-Benzylethylamine | C₉H₁₃N | 135.21 | - | Sigma-Aldrich | B18803 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | - | Sigma-Aldrich | T0886 |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | - | Sigma-Aldrich | 270997 |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aq) | Fisher Sci. | A144-212 |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated (aq) | Fisher Sci. | S233-500 |

| Brine (Saturated NaCl) | NaCl | 58.44 | Saturated (aq) | Fisher Sci. | S271-1 |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | Sigma-Aldrich | M7506 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | Fisher Sci. | E145-4 |

| Hexanes | C₆H₁₄ | 86.18 | - | Fisher Sci. | H303-4 |

2.2 Equipment

-

Round-bottom flask (100 mL) with magnetic stir bar

-

Dropping funnel

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Magnetic stir plate

-

Ice bath

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Fume hood

SAFETY PRECAUTIONS:

-

Always perform this reaction in a well-ventilated fume hood.

-

3-Nitrobenzoyl chloride is corrosive and a lachrymator. It reacts with water and alcohols.[4] Handle with extreme care.

-

Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Protocol

3.1 Reaction Setup

-

To a 100 mL oven-dried round-bottom flask containing a magnetic stir bar, add N-benzylethylamine (1.00 eq, 1.35 g, 10.0 mmol).

-

Add 30 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the amine.

-

Add triethylamine (1.20 eq, 1.21 g, 1.67 mL, 12.0 mmol) to the solution.

-

Cool the flask in an ice bath to 0 °C with stirring.

3.2 Addition of Acyl Chloride

-

Dissolve 3-nitrobenzoyl chloride (1.05 eq, 1.95 g, 10.5 mmol) in 10 mL of anhydrous DCM in a separate, dry flask.

-

Transfer the 3-nitrobenzoyl chloride solution to a dropping funnel and add it dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes. A white precipitate (triethylammonium chloride) will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for an additional 2-3 hours at room temperature.

3.3 Reaction Monitoring

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexanes.

-

Spot the starting amine, the acyl chloride, and the reaction mixture.

-

The reaction is complete when the starting amine spot is no longer visible.

3.4 Work-up and Isolation

-

Quench the reaction by slowly adding 30 mL of deionized water.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

30 mL of 1 M HCl (aq) to remove excess triethylamine.

-

30 mL of saturated NaHCO₃ (aq) to remove any unreacted 3-nitrobenzoic acid.

-

30 mL of brine to remove residual water.

-

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

3.5 Purification

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

Results and Characterization

The final product, this compound, is expected to be a solid at room temperature. The structure should be confirmed by spectroscopic methods.

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₁₆N₂O₃ |

| Molecular Weight | 284.31 g/mol |

| Physical Appearance | Off-white to yellow solid |

| Expected Yield | 85-95% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~ 7.2-8.4 (m, 9H, Ar-H), 4.8 (s, 2H, -CH₂-Ph), 3.5 (q, 2H, -CH₂-CH₃), 1.2 (t, 3H, -CH₂-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~ 170 (C=O), 148 (C-NO₂), 122-138 (Ar-C), 50 (-CH₂-Ph), 45 (-CH₂-CH₃), 13 (-CH₂-CH₃) |

Note: NMR chemical shifts are predicted and may vary.

Visualizations

Caption: Reaction scheme for the synthesis of the target compound.

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for N-benzyl-N-ethyl-3-nitrobenzamide Treatment in Cell Culture

Disclaimer

Extensive literature searches did not yield specific data regarding the biological activity, mechanism of action, or established cell culture protocols for N-benzyl-N-ethyl-3-nitrobenzamide . The information presented herein is a generalized, hypothetical framework for the initial investigation of an uncharacterized small molecule compound in a cell culture setting. This protocol should be adapted and optimized by qualified researchers based on emerging experimental data.

Introduction

This compound is a small molecule whose biological effects have not been extensively characterized in publicly available literature. As a derivative of benzamide, it may possess a range of cellular activities. This document provides a general protocol for researchers to begin characterizing the effects of this compound on a selected cell line. The primary objectives of this initial protocol are to determine the cytotoxic or cytostatic effects of the compound and to establish a working concentration range for further mechanistic studies.

Materials and Reagents

-

Cell Lines: A panel of relevant cell lines (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293).

-

Compound: this compound

-

Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl Sulfoxide (DMSO): Vehicle for the compound

-

Cell Viability Reagent: (e.g., MTT, PrestoBlue™, or similar)

-

96-well and 6-well cell culture plates

-

Sterile pipette tips, tubes, and reservoirs

-

CO₂ Incubator (37°C, 5% CO₂)

-

Microplate reader

Experimental Protocols

Compound Preparation

-

Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C, protected from light.

-

Immediately before use, thaw an aliquot and prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).

Cell Seeding

-

Culture the chosen cell line in T-75 flasks until they reach 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Seed the cells into 96-well plates at a predetermined optimal density for the chosen assay duration (e.g., 5,000-10,000 cells per well).

-

Incubate the plates for 24 hours to allow for cell attachment.

Compound Treatment

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of fresh medium containing the desired concentrations of this compound to the respective wells.

-

Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).

-

Incubate the plates for the desired treatment durations (e.g., 24, 48, and 72 hours).

Cell Viability Assay (MTT Assay Example)

-

Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until formazan crystals form.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation

The quantitative data from the cell viability assay can be summarized to determine the half-maximal inhibitory concentration (IC50) of the compound at different time points.

Table 1: Hypothetical Cell Viability Data for a Cancer Cell Line Treated with this compound

| Treatment Duration | Concentration (µM) | % Cell Viability (Mean ± SD) |

| 24 hours | Vehicle (0.1% DMSO) | 100 ± 4.5 |

| 1 | 98.2 ± 5.1 | |

| 10 | 85.7 ± 6.2 | |

| 50 | 62.1 ± 4.8 | |

| 100 | 48.9 ± 3.9 | |

| 48 hours | Vehicle (0.1% DMSO) | 100 ± 5.3 |

| 1 | 95.4 ± 4.7 | |

| 10 | 70.3 ± 5.9 | |

| 50 | 45.8 ± 4.1 | |

| 100 | 22.5 ± 3.2 | |

| 72 hours | Vehicle (0.1% DMSO) | 100 ± 6.1 |

| 1 | 90.1 ± 5.5 | |

| 10 | 51.2 ± 6.8 | |

| 50 | 20.7 ± 3.7 | |

| 100 | 8.3 ± 2.1 |

Visualizations

Experimental Workflow Diagram

Caption: General workflow for assessing cell viability after compound treatment.

Hypothetical Signaling Pathway

As the mechanism of action is unknown, a specific signaling pathway cannot be depicted. If future studies were to reveal, for example, that the compound induces apoptosis via caspase activation, a diagram could be constructed as follows:

Application Notes and Protocols for the Detection of N-benzyl-N-ethyl-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-N-ethyl-3-nitrobenzamide is a chemical compound with potential applications in various fields of research and development. Accurate and reliable analytical methods are crucial for its quantification in different matrices. Due to the limited availability of specific validated methods for this particular analyte, this document provides a proposed High-Performance Liquid Chromatography (HPLC) with UV detection method as a starting point for method development and validation. The described protocol is based on established analytical principles for structurally related nitroaromatic compounds and benzamide derivatives.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C16H16N2O3 | Inferred |

| Molecular Weight | 284.31 g/mol | Inferred |

| CAS Number | 7595-68-8 | |

| Monoisotopic Mass | 256.08478 Da | [1] |

Proposed Analytical Method: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique suitable for the analysis of aromatic compounds containing a chromophore, such as the nitro group in this compound.

Principle

The method involves injecting a prepared sample into an HPLC system. The analyte is separated from other components in the sample matrix on a reversed-phase column based on its polarity. As the analyte elutes from the column, it is detected by a UV detector at a wavelength where it exhibits maximum absorbance. The concentration of the analyte is determined by comparing the peak area of the sample to that of a calibration curve prepared from standards of known concentrations.

Illustrative Quantitative Data